molecular formula C20H16N6O4 B2422481 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide CAS No. 1421530-89-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide

Cat. No.: B2422481
CAS No.: 1421530-89-3
M. Wt: 404.386
InChI Key: UYRAXUMSHKMJJK-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzotriazole, a dioxol, and a pyrimidine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Heterocyclic Compounds for Biological Applications: Research on the synthesis of novel heterocyclic compounds, including pyrazolopyrimidines derivatives, has shown these compounds to have potential anticancer and anti-inflammatory properties. Compounds derived from similar complex structures are synthesized for their potential biological activities, including cyclooxygenase inhibition, which suggests their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Insecticidal Applications

  • Insecticidal Assessment of Heterocycles: Heterocyclic compounds, including those with thiadiazole moieties, have been assessed for their insecticidal properties against various pests, indicating the potential of such compounds in agricultural applications (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Screening: Compounds incorporating heterocyclic frameworks are synthesized and evaluated for their antimicrobial and antifungal activities. Research shows that certain synthesized compounds exhibit significant activity against bacterial and fungal strains, suggesting their application in addressing antimicrobial resistance (Pandya et al., 2019).

Structural and Chemical Properties

  • Crystal Structure Analysis: Studies focusing on the crystal structure analysis of related compounds help in understanding their chemical behavior, molecular geometry, and potential for forming specific interactions. This fundamental research is crucial for designing compounds with desired biological or physical properties (Subasri et al., 2017).

Metabolic Stability Enhancements

  • Improving Metabolic Stability: Research into the metabolic stability of heterocyclic compounds, including those with PI3Kα and mTOR inhibitory activities, focuses on modifying structural elements to prevent metabolic deacetylation, thereby enhancing the compound's stability and potential therapeutic efficacy (Stec et al., 2011).

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. Similar compounds have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(benzotriazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c27-19(9-26-15-4-2-1-3-14(15)24-25-26)23-18-8-20(22-11-21-18)28-10-13-5-6-16-17(7-13)30-12-29-16/h1-8,11H,9-10,12H2,(H,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRAXUMSHKMJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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